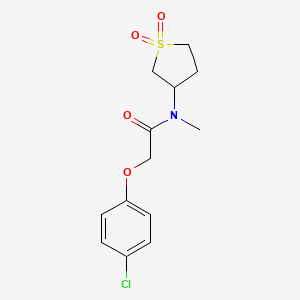![molecular formula C19H12O3 B2357778 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione CAS No. 810690-25-6](/img/structure/B2357778.png)
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione is a chemical compound with the molecular formula C19H12O3 and a molecular weight of 288.302 g/mol. This compound is known for its applications in various scientific experiments and research fields.
Preparation Methods
The synthesis of 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of indane-1,3-dione with an aromatic aldehyde and an aromatic azide in the presence of copper sulfate and sodium ascorbate as catalysts . The reaction conditions typically involve heating and stirring the mixture to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use in drug development.
Industry: It is employed in the production of dyes, photoinitiators for polymerization, and chromophores for non-linear optical applications.
Mechanism of Action
The mechanism of action of 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various chemical reactions. Its effects are mediated through its ability to form stable intermediates and products during these reactions.
Comparison with Similar Compounds
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione is similar to other compounds such as indane-1,3-dione and indanone. it is unique due to its specific structure and the presence of the prop-2-ynoxyphenyl group, which imparts distinct chemical and physical properties . Similar compounds include:
Indane-1,3-dione: A versatile building block used in various applications ranging from biosensing to photopolymerization.
Indanone: Commonly associated with the design of biologically active compounds, including drugs for treating Alzheimer’s disease and AIDS.
These similarities and differences highlight the uniqueness of this compound in scientific research and applications.
Properties
IUPAC Name |
2-[(4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c1-2-11-22-14-9-7-13(8-10-14)12-17-18(20)15-5-3-4-6-16(15)19(17)21/h1,3-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDSYYOLUXPPFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)






![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)


![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)

